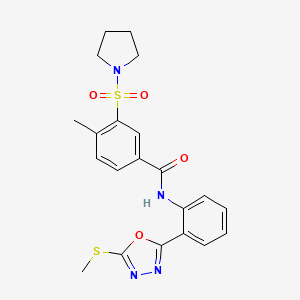

4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound It is characterized by its complex structure, which includes a benzamide core, a pyrrolidinylsulfonyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

Introduction of the Methylthio Group: This step involves the methylation of a thiol group, often using methyl iodide or dimethyl sulfate.

Attachment of the Benzamide Core: This step involves the coupling of the oxadiazole derivative with a benzoyl chloride derivative under basic conditions.

Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the benzamide derivative with a pyrrolidine sulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, thiols.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

Materials Science:

Biology

Biological Probes: The compound may be used as a probe to study biological processes or as a precursor for the synthesis of bioactive molecules.

Medicine

Drug Development:

Industry

Chemical Manufacturing: The compound may be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would depend on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide: can be compared with other benzamide derivatives, oxadiazole-containing compounds, and sulfonylated molecules.

Uniqueness

Structural Features: The combination of a benzamide core, oxadiazole ring, and pyrrolidinylsulfonyl group is unique and may confer specific properties such as enhanced binding affinity or selectivity for certain targets.

Functional Properties:

Biological Activity

4-Methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests possible interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a pyrrolidine ring, a sulfonamide group, and an oxadiazole moiety. The molecular formula is C17H20N4O3S, with a molecular weight of 364.43 g/mol. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₄O₃S |

| Molecular Weight | 364.43 g/mol |

| CAS Number | 1171226-05-3 |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial activity. A study highlighted that derivatives similar to this compound showed effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound can be attributed to its ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. In vitro studies have demonstrated that related compounds exhibit IC50 values in the micromolar range against COX enzymes, suggesting that this compound may also possess similar properties.

Enzyme Inhibition

Additionally, this compound has been studied for its role as an inhibitor of alkaline phosphatase. The inhibition of such enzymes can be beneficial in treating conditions associated with elevated enzyme levels, such as liver diseases.

Study on Antimicrobial Efficacy

A recent study synthesized various oxadiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the oxadiazole ring significantly enhanced antimicrobial activity. For instance, compounds with methylthio substitutions showed improved potency compared to their unsubstituted counterparts.

Anti-inflammatory Activity Assessment

In another investigation focusing on anti-inflammatory activity, the compound was tested in a murine model of inflammation. Results indicated a significant reduction in paw edema when administered at specific doses compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.

Properties

IUPAC Name |

4-methyl-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S2/c1-14-9-10-15(13-18(14)31(27,28)25-11-5-6-12-25)19(26)22-17-8-4-3-7-16(17)20-23-24-21(29-20)30-2/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTJIFIQYPAZEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(O3)SC)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.